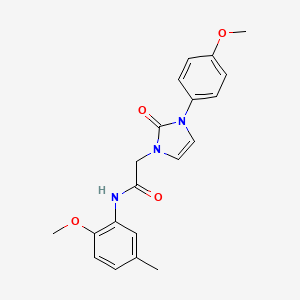

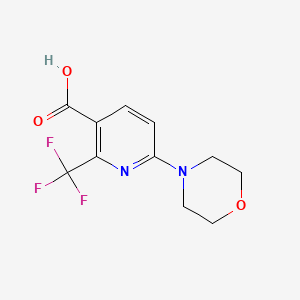

![molecular formula C24H23NO5 B2649607 Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate CAS No. 850906-10-4](/img/structure/B2649607.png)

Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C24H23NO5 and its molecular weight is 405.45. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones Synthesis : The reaction involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine explored in different solvents highlighted a detailed synthesis pathway for creating tetrahydroisoquinolinones incorporating pharmacological interest fragments (Kandinska et al., 2006).

Diels−Alder Reaction for Preparing Substituted Anilines : A study on 5-Amino-2-furancarboxylic acid methyl ester undergoing Diels−Alder cycloaddition revealed a method for affording polysubstituted anilines with high regioselectivity, indicating a synthetic pathway for diverse aniline derivatives (Padwa et al., 1997).

Anti-inflammatory and Antibacterial Quinoline Attached-furan-2(3H)-ones : A series of quinoline attached-furan-2(3H)-ones were synthesized and tested for their anti-inflammatory and antibacterial activities, showcasing a method for generating compounds with reduced gastrointestinal toxicity and promising biological activities (Alam et al., 2011).

Antimalarial 4-Aminoquinoline γ-Lactams Synthesis : The multi-step synthesis of 4-aminoquinoline γ-lactams from γ-keto thiolester or γ-keto carboxylic acid and their potent in vitro antimalarial activity against Plasmodium falciparum clones demonstrated a novel approach to antimalarial compound development (Kanishchev et al., 2013).

Novel Chemical Compounds and Their Applications

Mesomeric Betaines as Fluorescent Dipoles : The preparation and characterization of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers highlighted their potential as fluorescent dipoles, suggesting applications in materials science and fluorescence spectroscopy (Smeyanov et al., 2017).

Hydantoins and Thiohydantoins from Tetrahydroisoquinoline : The synthesis of hydantoins and thiohydantoins derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid presented a pathway for generating novel compounds with potential pharmacological applications, demonstrating the versatility of tetrahydroisoquinoline derivatives (Macháček et al., 2006).

Anti-inflammatory Quinoline Derivatives : The synthesis and evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives for anti-inflammatory activity provided insights into the design of novel anti-inflammatory agents, showcasing the therapeutic potential of quinoline derivatives (Chen et al., 2006).

properties

IUPAC Name |

methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-16-6-8-17(9-7-16)14-25-13-12-19-20(23(25)26)4-3-5-21(19)29-15-18-10-11-22(30-18)24(27)28-2/h3-11H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHDSRBEOPMLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(O4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

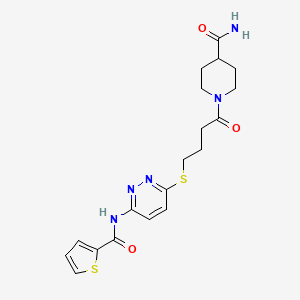

![(E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2649535.png)

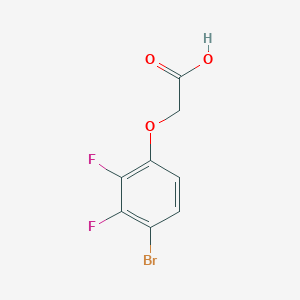

![Ethyl 3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2649538.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2649541.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649542.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2649546.png)

![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)